1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone
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Overview
Description
1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone involves multiple steps, typically starting with the formation of the indole core. The synthetic route may include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Oxadiazole Formation: The oxadiazole moiety can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Final Coupling:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The ethanone group can participate in coupling reactions to form more complex structures.
Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound’s biological activity can be studied to understand its effects on different biological systems.
Chemical Biology: It can be used as a probe to study molecular interactions and pathways in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The oxadiazole moiety may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the biological context and the specific targets of interest .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
1-{6-chloro-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone: Similar structure but with a chlorine atom instead of bromine.
1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone: Similar structure but with a thiadiazole moiety instead of oxadiazole.
The uniqueness of 1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone lies in its specific combination of substituents, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H18BrN3O3 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C21H18BrN3O3/c1-12-21(13(2)26)16-9-19(27-11-20-24-23-14(3)28-20)17(22)10-18(16)25(12)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
WMQYYJSLMVPMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OCC4=NN=C(O4)C)C(=O)C |
Origin of Product |
United States |
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